Array ( [bid] => 7815580 ) Buy 3-Bromophenyl-(2,6-dichlorobenzyl)ether

3-Bromophenyl-(2,6-dichlorobenzyl)ether

Catalog No.
S8100007
CAS No.
M.F
C13H9BrCl2O
M. Wt
332.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromophenyl-(2,6-dichlorobenzyl)ether

Product Name

3-Bromophenyl-(2,6-dichlorobenzyl)ether

IUPAC Name

2-[(3-bromophenoxy)methyl]-1,3-dichlorobenzene

Molecular Formula

C13H9BrCl2O

Molecular Weight

332.0 g/mol

InChI

InChI=1S/C13H9BrCl2O/c14-9-3-1-4-10(7-9)17-8-11-12(15)5-2-6-13(11)16/h1-7H,8H2

InChI Key

QDENFJGGQCNGGS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)OCC2=C(C=CC=C2Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)Br)OCC2=C(C=CC=C2Cl)Cl

3-Bromophenyl-(2,6-dichlorobenzyl)ether is an organic compound characterized by a bromine atom attached to a phenyl ring and a dichlorobenzyl ether group. Its molecular structure consists of a bromophenyl moiety linked to a 2,6-dichlorobenzyl ether, which contributes to its unique chemical properties. This compound belongs to the class of halogenated aromatic compounds, known for their significant biological and chemical reactivity due to the presence of electronegative halogen substituents.

, including:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under appropriate conditions.
  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing chlorine atoms can enhance the electrophilic substitution reactions on the aromatic rings.
  • Oxidation and Reduction: The compound may also participate in oxidation reactions, potentially yielding sulfoxides or sulfones, and reduction reactions that can lead to alcohols or amines .

Halogenated compounds like 3-Bromophenyl-(2,6-dichlorobenzyl)ether have been studied for their biological activities. These compounds often exhibit antimicrobial properties, potentially inhibiting bacterial growth or disrupting cellular processes. The specific biological mechanisms can include interference with enzyme activity or membrane integrity .

The synthesis of 3-Bromophenyl-(2,6-dichlorobenzyl)ether can be achieved through several methods:

  • Nucleophilic Substitution Reaction:
    • Reacting 3-bromophenol with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
    • This method typically requires heating under reflux conditions.
  • Coupling Reactions:
    • Utilizing coupling agents (e.g., palladium catalysts) in cross-coupling reactions to form the ether linkage between the bromophenyl and dichlorobenzyl groups.

These synthetic routes are advantageous due to their efficiency and ability to produce high yields of the desired compound .

3-Bromophenyl-(2,6-dichlorobenzyl)ether has potential applications across various fields:

  • Pharmaceuticals: Its biological activity makes it a candidate for developing antimicrobial agents or other therapeutic compounds.
  • Agricultural Chemicals: It may serve as an active ingredient in pesticides or herbicides due to its reactivity and biological properties.
  • Material Science: The compound could be explored for use in polymer chemistry or as a precursor for more complex organic materials .

Studies on the interactions of 3-Bromophenyl-(2,6-dichlorobenzyl)ether with biological systems often focus on its binding affinity to specific enzymes or receptors. These studies can reveal insights into its mechanism of action and potential therapeutic applications. Research may include:

  • In vitro assays to evaluate antimicrobial efficacy.
  • Binding studies using radiolabeled compounds to assess interaction with target proteins.
  • Toxicological assessments to determine safety profiles in biological systems .

Several compounds share structural characteristics with 3-Bromophenyl-(2,6-dichlorobenzyl)ether. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-Bromophenyl-(4-chlorobenzyl)etherSimilar ether structure but different halogen positionsPotentially different biological activity
4-Bromophenyl-(2-chlorobenzyl)etherDifferent substitution pattern on benzene ringsVarying reactivity due to chlorine position
3-Iodophenyl-(2,6-dichlorobenzyl)etherIodine instead of bromineOften exhibits different reactivity profiles due to iodine's larger size

The uniqueness of 3-Bromophenyl-(2,6-dichlorobenzyl)ether lies in its specific halogen placement and the combination of both bromine and dichloro substituents, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

XLogP3

5.3

Hydrogen Bond Acceptor Count

1

Exact Mass

329.92138 g/mol

Monoisotopic Mass

329.92138 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

Explore Compound Types